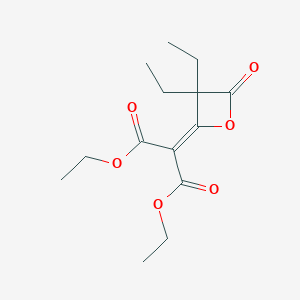
N-(1-Acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a tetrahydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, with various substituents attached to it.
Vorbereitungsmethoden
The synthesis of N-(1-Acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with substituted pyridines in the presence of acetone . This reaction typically requires refluxing conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
N-(1-Acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an anti-inflammatory and anticancer agent Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery and development
Wirkmechanismus
The mechanism of action of N-(1-Acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N-(1-Acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide can be compared with other similar compounds, such as 6-Acetyl-2,3,4,5-tetrahydropyridine and N-(1-Acetyl-2,2,6,6-tetramethyl-4-piperidinyl)-2-dodecylsuccinimide . These compounds share structural similarities but may differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various applications.
Eigenschaften
| 90237-94-8 | |
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
N-(1-acetyl-6-oxo-2,3-dihydropyridin-5-yl)acetamide |
InChI |
InChI=1S/C9H12N2O3/c1-6(12)10-8-4-3-5-11(7(2)13)9(8)14/h4H,3,5H2,1-2H3,(H,10,12) |
InChI-Schlüssel |
UIVKCSNWUOOEPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CCCN(C1=O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)

![2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride](/img/structure/B14354144.png)
![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)

![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)
